Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate
Overview
Description
"Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate" is a compound of interest in various chemical syntheses and studies. The compound belongs to a broader class of organic compounds that are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
- Synthesis Techniques : The compound is often synthesized via reactions involving components like thiophene derivatives and diethyl malonate under specific conditions. For instance, diethyl 2-[(2-hydroxyanilino)methylidene]malonate, a related compound, demonstrates the potential for synthesis through nucleophilic substitution reactions and condensation processes under controlled environments (Ilangovan, Venkatesan, & Kumar, 2013).
Molecular Structure Analysis
- Molecular Conformation : The molecular structure of related compounds often shows co-planar conformations stabilized by internal hydrogen bonding. The presence of substituents like bromomethyl and thiophene units influences the overall molecular geometry and electronic properties (Shaik, Angira, & Thiruvenkatam, 2019).
Scientific Research Applications
Study of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole Structure : This compound is utilized in research for studying the structure of 3-(3-aminobenzo[b]thiophen-2-yl)-1,2-benzisothiazole (Mossini et al., 1979).
Synthesis of β-trifluoromethyl-N-acetyltryptophan : The compound is used in the highly diastereoselective synthesis of this chemical (Gong et al., 1999).
Preparation of 2-phosphorylated 3-halopropenes : It is used in the Homer-Wittig reaction for preparing these compounds (Gurevich et al., 1999).
Cyclooxygenase Inhibition : Demonstrated to be a potent inhibitor of cyclooxygenase, this compound can reduce inflammation in rat paws (Naito et al., 1991).
Ring-opening Polymerization of ε-caprolactone : It's a novel aluminum complex with high efficiency and controllability in this process (Chang et al., 2019).
Synthesis of 5-ethyl-2-(4-cyanophenyl)-1,3-dioxane : Utilized for synthesizing this compound (Han De-yu, 2005).
Synthesis of Biological Active Compounds : It serves as a starting material for the synthesis of various biologically active compounds (El-Saghier, 1993).
Construction of Heterocyclic Sulfone Systems : Highly reactive, it is used in constructing these systems (Elkholy, 2008).
Safety And Hazards
properties
IUPAC Name |
diethyl 2-[[3-(bromomethyl)thiophen-2-yl]methylidene]propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4S/c1-3-17-12(15)10(13(16)18-4-2)7-11-9(8-14)5-6-19-11/h5-7H,3-4,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBJZPBDGYLFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=C(C=CS1)CBr)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377311 | |
Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-((3-(bromomethyl)thiophen-2-yl)methylene)malonate | |
CAS RN |
104085-30-5 | |
Record name | Diethyl {[3-(bromomethyl)thiophen-2-yl]methylidene}propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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